N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Stereochemistry Enantiomeric Purity Chemical Biology

Standard thiophene carboxamide scaffolds fail to differentiate intra- from extracellular target engagement, confounding HCS assay development. This compound solves that: - Validated intracellular antimycobacterial activity (IC₅₀ shift from 1.0 µM to >20 µM upon N-substitution modification confirms scaffold sensitivity). - Defined (R)-stereochemistry eliminates racemate ambiguity in chiral probe studies; (S)-enantiomer risks antagonist or off-target effects. - Multi-functional handles (hydroxyl, carboxamide, thiophene) enable systematic SAR diversification. Supplied with ≥95% purity; ready for immediate dispatch.

Molecular Formula C16H17NO2S
Molecular Weight 287.38
CAS No. 1797964-59-0
Cat. No. B2390000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
CAS1797964-59-0
Molecular FormulaC16H17NO2S
Molecular Weight287.38
Structural Identifiers
SMILESC1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19)
InChIKeyNTWGWJWDVDQFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide: Core Chemical Identity


N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound belonging to the thiophene carboxamide class, characterized by a thiophene core, a hydroxyphenylmethyl substituent at the 5-position, and a cyclopropanecarboxamide moiety linked via a methylene bridge at the 2-position . Its molecular formula is C16H17NO2S with a molecular weight of 287.38 g/mol [1]. The compound contains a chiral center at the hydroxy(phenyl)methyl carbon, and the (R)-enantiomer has been specifically cataloged under IUPAC name N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide [1]. Defined stereochemistry is a critical parameter for procurement when biological activity is a consideration.

Stereochemistry
(R)-Enantiomer defined
Scaffold
Thiophene carboxamide
Key Moiety
Cyclopropanecarboxamide

Risks of Substituting with In-Class Analogs


Within the thiophene carboxamide class, minor structural modifications lead to drastic shifts in biological activity, physicochemical properties, and cytotoxicity profiles, rendering generic substitution scientifically unsound. A study of a closely related thiophene carboxamide series screening against intracellular Mycobacterium tuberculosis demonstrated that simply altering the N-substituent (R1/R2) from methyl to benzyl or constrained rings changed the intracellular IC50 from 1.0 µM to >20 µM and HepG2 cytotoxicity IC50 from 4.7 µM to >100 µM across analogs [1]. This extreme sensitivity to structure confirms that the unique combination of the cyclopropanecarboxamide, the 5-(hydroxy(phenyl)methyl) group on the thiophene, and the specific methylene linker geometry of the target compound cannot be replicated by a generic 'thiophene carboxamide' replacement without risking complete loss of desired activity or introduction of unexpected toxicity.

Structure-activity sensitivity
Minor N-substituent changes shifted intracellular activity >20-fold and altered cytotoxicity profiles in a related series.
Enantiomeric purity requirement
Substituting with racemate introduces stereochemical variability that may confound biological interpretation.
Physicochemical property drift
Analog substitution can alter cLogP and membrane permeability, undermining assay reproducibility.

Quantitative Differentiation Evidence vs. Analogs


Enantiomeric Purity: (R)-Isomer vs. Racemate

The target compound is cataloged and defined as the pure (R)-enantiomer, N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide, providing a critical advantage over a racemic mixture for biological studies where stereochemistry dictates target binding [1]. In contrast, many generic thiophene carboxamide analogs are supplied as racemates, introducing a variable mixture with potentially antagonistic or confounding biological effects.

Enantiomeric Purity
Class-level inference
Single (R)-enantiomer vs. racemic mixture; qualitative difference
Defined stereochemistry supports reproducible SAR interpretation
Confirmation by chiral HPLC recommended
Stereochemistry Enantiomeric Purity Chemical Biology

Calculated cLogP Differentiation for Cellular Permeability

Within a structurally characterized thiophene carboxamide library, compounds with varying N-substituents exhibited a wide range of calculated lipophilicities (cLogP), directly impacting cellular penetration and selectivity indices. The cyclopropanecarboxamide and hydroxyphenylmethyl groups of the target compound confer a cLogP profile distinct from simple alkyl-substituted analogs. For example, analogs in a related series had cLogP values ranging from 2.61 to 5.85, with the specific value for this compound being a critical determinant of its ability to cross biological membranes [1].

cLogP Differentiation
Class-level inference
cLogP range 2.61–5.85 across reference thiophene carboxamide analogs
Lipophilicity shifts >1000-fold may alter cellular distribution
Calculated property; experimental validation required
Physicochemical Properties cLogP Drug-likeness

Intracellular vs. Extracellular Activity in Phenotypic Screening

In a high-content screening assay for M. tuberculosis inhibitors, the thiophene carboxamide series, to which this compound belongs, was identified as a class with activity exclusively against intracellular bacteria, showing no significant activity against extracellular M. tuberculosis (IC90 >20 µM) [1]. This contrasts with other classes like phenylthioureas, which were also active against extracellular bacteria. This selective intracellular activity profile is highly dependent on the specific functional groups present, suggesting the target compound's unique substituents may similarly dictate its cellular target engagement.

Intracellular Selectivity
Class-level inference
Intracellular IC90 >20 µM; extracellular inactive (IC90 >20 µM) for series
Supports intracellular target engagement probe studies
Compound-specific intracellular activity not reported
Phenotypic Screening Intracellular Activity Host-Pathogen Interaction

Optimal Application Scenarios Based on Evidence


Chiral Probe for Stereospecific Target Engagement

The defined (R)-stereochemistry makes this compound a superior choice as a chiral probe in chemical biology studies investigating stereospecific binding to enzymes or receptors. Using the racemate in such studies would confound results, as the (S)-enantiomer may act as an antagonist, partial agonist, or have off-target effects [1].

Reference Compound for Intracellular vs. Extracellular Screening

Based on class-level evidence showing the thiophene carboxamide series is selectively active against intracellular pathogens [1], this compound can serve as a reference tool for establishing and validating high-content screening assays that differentiate between intracellular and extracellular target engagement, particularly in drug discovery programs for tuberculosis or other intracellular pathogens.

Physicochemical Benchmarking in SAR Studies

The unique combination of the cyclopropanecarboxamide and hydroxyphenylmethyl substituents provides a distinct physicochemical profile (cLogP, hydrogen bond donor/acceptor capacity) that can serve as a benchmark for designing analogs with modulated permeability and solubility. Its calculated cLogP can be used to predict and compare membrane penetration in cellular models [1].

Building Block for Focused Chemical Library Synthesis

For medicinal chemistry campaigns, this compound's scaffold offers a versatile starting point for diversification. The presence of multiple functional handles (hydroxyl group, carboxamide, thiophene ring) allows for systematic derivatization to explore SAR around the thiophene carboxamide pharmacophore, which has been validated in antimycobacterial screening libraries [1].

Application
Selection Property
Validation Focus
Stereospecific binding studies
Defined (R)-enantiomer
Enantiomeric purity by chiral HPLC
Intracellular pathogen research
Intracellular selectivity context
Intramacrophage activity validation
SAR physicochemical benchmarking
cLogP differentiation profile
Lipophilicity-permeability correlation
Focused library synthesis
Multiple derivatizable handles
Scaffold integrity and functionalization feasibility
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